2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(4-ethoxybenzyl)ethanamine hydrochloride
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Description
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(4-ethoxybenzyl)ethanamine hydrochloride is a chemical compound that has been widely used in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for a range of applications.
Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Research on chemical synthesis often explores the preparation and functionalization of indole derivatives and related compounds due to their significance in medicinal chemistry. Studies like the preparation of specific imidazolidinones or chromanones (Dean, Varma, & Varma, 1983; Uchil, Gund, & Satyam, 2006) involve sophisticated synthetic routes that provide insights into constructing complex molecules, which could be analogously applied to synthesizing the compound .
Biological Activities and Potential Therapeutic Applications
Compounds with structural similarities to indoles and substituted phenethylamines have been extensively studied for their biological activities. For instance, derivatives of 2,5-dimethoxyphenethylamines, known for their serotonin receptor agonist properties, are of interest in neuropharmacology and potential therapeutic applications (Eshleman et al., 2018; Elmore et al., 2018). These studies contribute to understanding the mechanism of action and potential effects of similar compounds on biological systems.
Environmental Persistence and Safety
The environmental impact and safety profiles of chemical compounds, including their metabolites and transformation products, are crucial areas of research. Studies on the occurrence, fate, and behavior of chemicals in aquatic environments (Haman et al., 2015) provide valuable information on their environmental persistence and potential ecotoxicological effects, which are essential for assessing the safety of new chemical entities.
properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-[(4-ethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O.ClH/c1-3-24-17-7-4-15(5-8-17)13-22-11-10-18-14(2)23-20-9-6-16(21)12-19(18)20;/h4-9,12,22-23H,3,10-11,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQTUMCUCGINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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